2-Benzothiazolethiol-d4
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Description
2-Benzothiazolethiol-d4 is a chemical compound used in the chemical industry . It is a deuterated derivative of 2-benzothiazolethiol and can be used to label compounds in nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
Benzothiazoles, including 2-Benzothiazolethiol-d4, are synthesized from condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .Molecular Structure Analysis
The molecular formula of 2-Benzothiazolethiol-d4 is C7HD4NS2 . It is a deuterated derivative of 2-benzothiazolethiol and can be used as internal reference substances in NMR experiments to verify and correct NMR data .Scientific Research Applications
Drug Discovery and Chemotherapeutic Agents
Benzothiazole derivatives, including compounds similar to 2-Benzothiazolethiol-d4, are recognized for their broad spectrum of pharmacological activities. These derivatives have been explored for antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have emerged as significant antitumor agents due to their potential anticancer properties. The structural simplicity of benzothiazoles, combined with their ease of synthesis, enables the development of chemical libraries that may serve in discovering new chemical entities with therapeutic applications, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).
Structural Modifications for Chemotherapeutics
Recent research has focused on the structural modifications of the benzothiazole scaffold, developing various series of benzothiazoles and their conjugates as new antitumor agents. These studies delve into heterocyclic derivatives bearing the benzothiazole moiety, their in vitro and in vivo screenings, structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. Such efforts underline the ongoing interest in benzothiazole derivatives as a foundation for future therapeutic applications in cancer chemotherapy (Ahmed et al., 2012).
Comprehensive Overview of Medicinal Chemistry Applications
A thorough review of benzothiazole (BTA) and its derivatives highlights their importance as heterocyclic compounds in medicinal chemistry. BTA derivatives exhibit a wide range of pharmacological properties, making them subjects of intense research for new therapeutic agents. This body of work aims to offer comprehensive insights into the current developments of BTA-based compounds across various medicinal fields, reinforcing the significance of benzothiazole nucleus in drug discovery and development (Keri et al., 2015).
properties
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWHUQXZSMYRE-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolethiol-d4 |
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